Naphthalen-2-yl morpholine-4-sulfonate

Description

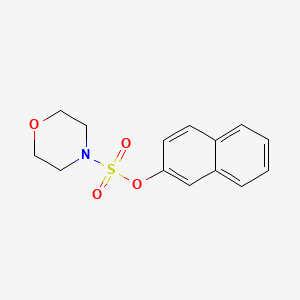

Naphthalen-2-yl morpholine-4-sulfonate is a sulfonate ester derivative featuring a naphthalene moiety linked to a morpholine ring via a sulfonate group. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, may enhance solubility and influence electronic characteristics compared to simpler sulfonate esters like tosylates. Such compounds are often explored for biological activity, material science applications, or as intermediates in organic synthesis .

Properties

IUPAC Name |

naphthalen-2-yl morpholine-4-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-20(17,15-7-9-18-10-8-15)19-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOJUAHMDCDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl morpholine-4-sulfonate typically involves the reaction of naphthalene derivatives with morpholine and sulfonating agentsThe reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl morpholine-4-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinates and thiols.

Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphthalen-2-yl 4-Methylbenzenesulfonate (4k)

- Structure : Features a naphthalen-2-yl group bonded to a p-toluenesulfonate (tosyl) group.

- Synthesis : Prepared via reaction of naphthalen-2-ol with p-toluenesulfonic anhydride, yielding 88% .

- Key Data :

- Molecular Weight: ~298.35 g/mol (C₁₇H₁₄O₃S).

- ¹H NMR (CDCl₃): δ 7.85–7.27 (aromatic protons), 2.44 ppm (CH₃).

Naphthalen-1-yl 4-Methylbenzenesulfonate (4l)

- Structure : Naphthalen-1-yl group with tosyl substituent.

- Synthesis : Similar to 4k but starting from naphthalen-1-ol, achieving a higher yield of 92% .

- Key Insight : Positional isomerism (1-yl vs. 2-yl) affects reactivity and synthetic accessibility.

Naphthalen-2-yl 5-Bromo-2-Methoxybenzenesulfonate

- Structure : Incorporates bromo and methoxy substituents on the benzene ring of the sulfonate group.

- Key Data :

2-(6-Methoxynaphthalen-2-yl)-1-(Morpholin-4-yl)propan-1-one

- Application : Synthesized as a Naproxen analog for biological studies, highlighting the versatility of morpholine-containing naphthalene derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | XLogP3 | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Naphthalen-2-yl morpholine-4-sulfonate* | ~283.3 (estimated) | ~2.1† | N/A | Morpholine sulfonate |

| Naphthalen-2-yl 4-methylbenzenesulfonate (4k) | 298.35 | 3.8 | 88 | Tosyl, naphthalen-2-yl |

| Naphthalen-1-yl 4-methylbenzenesulfonate (4l) | 298.35 | 3.8 | 92 | Tosyl, naphthalen-1-yl |

| Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate | 393.3 | 4.9 | N/A | Bromo, methoxy |

*Estimated based on C₁₀H₇–SO₃–C₄H₈NO. †Predicted using fragment-based methods; morpholine’s polarity likely reduces logP compared to tosylates.

Key Observations:

- Solubility : Morpholine’s nitrogen and oxygen atoms may improve aqueous solubility compared to hydrophobic tosyl groups .

- Stability : Sulfonate esters are generally hydrolytically stable, but the morpholine group’s basicity could influence pH-dependent behavior .

- Spectral Data : Aromatic proton shifts in ¹H NMR (e.g., δ 7.85–7.27 for 4k) are consistent across naphthalen-2-yl derivatives, while substituents like bromo or methoxy introduce distinct splitting patterns .

Toxicological Considerations

Substituents like morpholine may alter metabolic pathways compared to methyl or halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.